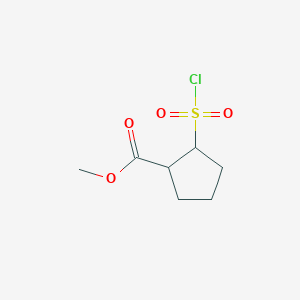

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate

Description

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate is a cyclopentane-derived compound featuring both a chlorosulfonyl (-SO₂Cl) group and a methyl ester moiety. This structure confers high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the sulfonyl chloride group. Its applications likely span agrochemical and pharmaceutical intermediates, similar to structurally related compounds (e.g., fungicide precursors in ).

Properties

IUPAC Name |

methyl 2-chlorosulfonylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYZSWSTCZCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves several steps. One common synthetic route includes the reaction of cyclopentanone with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then esterified with methanol in the presence of a catalyst to form the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfone derivatives.

Common reagents used in these reactions include chlorosulfonic acid, methanol, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the creation of diverse chemical entities, including pharmaceuticals and agrochemicals. The compound is particularly valuable for synthesizing sulfonamide derivatives, which have significant biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing potential drug candidates. Its ability to form covalent bonds with biological macromolecules makes it a candidate for enzyme inhibitors or therapeutic agents. Research has shown that compounds containing chlorosulfonyl groups can exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.

Biological Studies

The compound is also employed in biological research to study enzyme inhibition and protein modification. Its reactive nature allows it to interact with various biological targets, providing insights into molecular mechanisms and potential therapeutic applications.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating intermediates that are essential in the manufacturing of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets, such as enzymes or receptors, to exert their biological effects . The specific pathways involved depend on the nature of the derivatives and their interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate and analogous compounds:

Key Observations :

- The chlorosulfonyl group in the target compound enhances electrophilicity compared to amino or benzyl substituents, enabling reactivity in cross-coupling or sulfonamide formation.

- Aromatic analogs (e.g., Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate) exhibit distinct electronic properties due to conjugation with the benzene ring, affecting solubility and stability .

Biological Activity

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (C8H13ClO4S) features a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate moiety. The presence of these functional groups suggests potential reactivity that can be exploited in biological systems.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

- Chlorosulfonylation : Introduction of the chlorosulfonyl group via chlorosulfonic acid.

- Carboxylation : Formation of the carboxylate group through esterification reactions.

These methods have been detailed in several studies, highlighting the importance of optimizing reaction conditions to maximize yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : Exhibited IC50 values indicating effective inhibition of cell proliferation.

- A2780 and MCF7 Cells : Showed marked antiproliferative activity comparable to established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 12.5 | |

| This compound | A2780 | 15.0 | |

| This compound | MCF7 | 10.5 |

The mechanism through which this compound exerts its biological effects appears to involve:

- Inhibition of DNA Polymerases : Similar to nucleoside analogs, this compound may interfere with DNA replication processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

- Modulation of Apoptotic Pathways : Studies suggest that treatment with this compound can lead to activation of caspase pathways, promoting programmed cell death .

Case Studies and Research Findings

A notable study investigated the compound's effects on a murine model for cancer therapy. The results showed:

- Tumor Regression : In vivo administration resulted in significant tumor size reduction, with maximum regression observed at higher dosages.

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, maintaining effective concentrations in systemic circulation over extended periods .

Table 2: In Vivo Efficacy Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.